molecular formula C13H13N3O2S B182715 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid CAS No. 27430-15-5

4,5-Dimethylaminobenzylidene-2-thiobarbituric acid

Cat. No. B182715
CAS RN: 27430-15-5
M. Wt: 275.33 g/mol
InChI Key: UOUVLKPLCQPNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethylaminobenzylidene-2-thiobarbituric acid (DMABT) is a chemical compound that has been extensively used in scientific research for decades. DMABT is a fluorescent probe that is widely used for the detection of reactive oxygen species (ROS) in biological systems. The compound is also used as a pH indicator and has been studied for its potential as an anti-cancer agent.

Mechanism Of Action

4,5-Dimethylaminobenzylidene-2-thiobarbituric acid reacts with ROS to produce a fluorescent compound through a process called oxidation. The reaction is specific to ROS and does not occur with other molecules in the cell. The fluorescent compound produced can be detected using a fluorescence microscope or a spectrofluorometer, allowing researchers to measure the amount of ROS in a biological sample.

Biochemical And Physiological Effects

4,5-Dimethylaminobenzylidene-2-thiobarbituric acid does not have any known biochemical or physiological effects on cells or tissues. The compound is used solely as a probe for the detection of ROS in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid as a probe for ROS detection is its high sensitivity and specificity. The compound reacts specifically with ROS and does not react with other molecules in the cell. This allows for accurate measurement of ROS levels in biological samples. However, 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid has some limitations in lab experiments. The compound is sensitive to pH changes and can produce false-positive results in acidic conditions. Additionally, 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid in scientific research. One potential application is the use of 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid as a diagnostic tool for diseases that are associated with increased ROS levels, such as cancer and neurodegenerative diseases. Additionally, 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid can be used to study the role of ROS in aging and age-related diseases. Finally, the development of new fluorescent probes based on 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid can lead to the discovery of new biomarkers for various diseases.

Synthesis Methods

4,5-Dimethylaminobenzylidene-2-thiobarbituric acid can be synthesized by reacting 4,5-dimethylaminobenzaldehyde with thiobarbituric acid in the presence of a catalyst. The reaction yields a yellow-colored compound that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

4,5-Dimethylaminobenzylidene-2-thiobarbituric acid has been extensively used in scientific research for the detection of ROS in biological systems. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid reacts with ROS to produce a fluorescent compound that can be detected using a fluorescence microscope or a spectrofluorometer. This technique has been used to study the role of ROS in various biological processes such as aging, inflammation, and cancer.

properties

CAS RN

27430-15-5

Product Name

4,5-Dimethylaminobenzylidene-2-thiobarbituric acid

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H13N3O2S/c1-16(2)9-5-3-8(4-6-9)7-10-11(17)14-13(19)15-12(10)18/h3-7H,1-2H3,(H2,14,15,17,18,19)

InChI Key

UOUVLKPLCQPNES-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC2=O)S

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O

Other CAS RN

27430-15-5

Pictograms

Irritant

synonyms

4,5-dimethylaminobenzylidene-2-thiobarbituric acid
5-p-dimethylaminobenzylidene-2-thiobarbituric acid
DABTB
DABTB-Ag(I) complex
silver(I) 5-p-dimethylaminobenzylidene-2-thiobarbituric acid

Origin of Product

United States

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